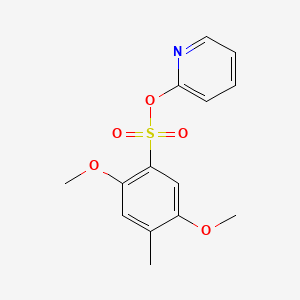

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide

カタログ番号 B2671453

CAS番号:

1095364-47-8

分子量: 307.79

InChIキー: AUNMZFXTDNWTMX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group attached to an organic radical. They are widely used in medicinal chemistry and drug design .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the presence of functional groups and the overall structure of the molecule .科学的研究の応用

Pharmacokinetics and Anticancer Agent Development

- Population Pharmacokinetics : (van Kesteren et al., 2002) explored the pharmacokinetics of E7070, a novel sulfonamide anticancer agent, across four phase I studies. They developed a pharmacokinetic model that described its nonlinear pharmacokinetics and the impact of body-surface area on its distribution and elimination.

Synthesis and Biological Potential

- Sulfonamide Hybrid Schiff Bases : Research by (Kausar et al., 2019) focused on synthesizing novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, exhibiting enzyme inhibition potential and antioxidant properties. This study highlights the compound's versatility in creating biologically active derivatives.

Environmental Impact and Transport

- Herbicide Mobility in Soil : A study by (Veeh et al., 1994) on the transport of Chlorsulfuron, a derivative of benzenesulfonamide, through soil columns provides insight into the environmental impact and mobility of such compounds in agricultural settings.

Enzyme Inhibition Studies

- Phospholipase A2 Inhibitors : (Oinuma et al., 1991) synthesized a series of benzenesulfonamides as inhibitors of membrane-bound phospholipase A2, demonstrating the compound's potential in addressing inflammatory and cardiovascular diseases.

Chemical Synthesis Techniques

- Rhodium-Catalyzed Cyanation : (Chaitanya & Anbarasan, 2015) developed a method for the cyanation of C-H bonds of alkenes using a benzenesulfonamide derivative, contributing to advancements in organic synthesis methodologies.

Drug Development and Anticancer Research

- Indisulam for Solid Tumors : (Supuran, 2003) discussed the development of Indisulam, a novel sulfonamide anticancer agent targeting solid tumors, highlighting its multifactorial mechanism of action and clinical trial progress.

Molecular Structure Analysis

- Synthesis and Characterization : (Murthy et al., 2018) synthesized and characterized a novel sulfonamide molecule, showcasing the importance of structural and electronic properties in drug design.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-12-11-14(16)7-8-15(12)17-20(18,19)10-9-13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNMZFXTDNWTMX-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

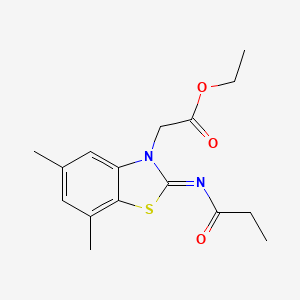

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2671370.png)

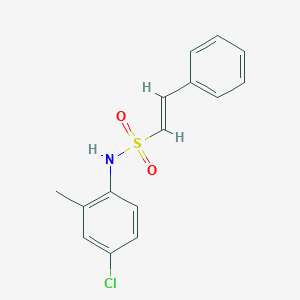

![2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2671372.png)

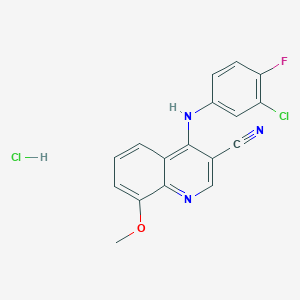

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2671373.png)

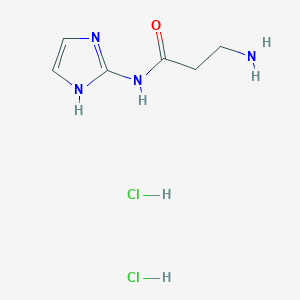

![N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide](/img/structure/B2671377.png)

![Methyl (E)-4-[[3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]amino]-4-oxobut-2-enoate](/img/structure/B2671388.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2671391.png)

![Methyl 2-[(4-{[bis(2-methoxyethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2671392.png)